3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide
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Overview
Description
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide is a chemical compound that features a chlorophenyl group attached to an acrylamide moiety, with a triazole ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acrylamide backbone.
Attachment of the Triazole Ring: The triazole ring can be attached through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)propionamide: Similar structure but with a propionamide backbone.
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)butyramide: Similar structure but with a butyramide backbone.
Uniqueness
3-(2-Chlorophenyl)-N-(4H-1,2,4-triazol-3-YL)acrylamide is unique due to its acrylamide backbone, which provides distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C11H9ClN4O |
---|---|
Molecular Weight |
248.67 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H9ClN4O/c12-9-4-2-1-3-8(9)5-6-10(17)15-11-13-7-14-16-11/h1-7H,(H2,13,14,15,16,17)/b6-5+ |
InChI Key |
AHIYYRSSKSVQKB-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=NN2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=NN2)Cl |
Origin of Product |
United States |
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